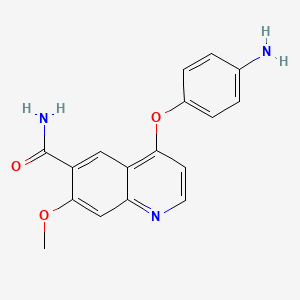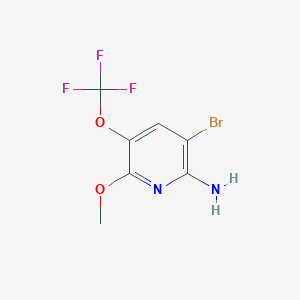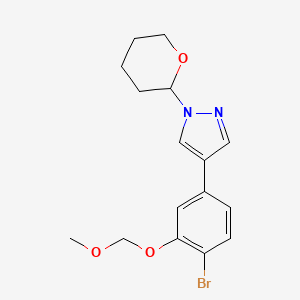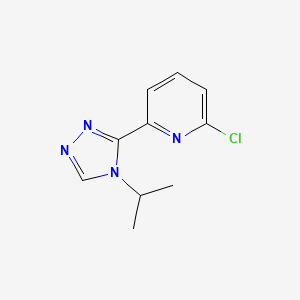
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropyl-4H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling reactions: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-chloro-6-(4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-chloro-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the isopropyl group on the triazole ring, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs .
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
2-chloro-6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3 |
Clave InChI |
PTPOZUPHOHBFPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NN=C1C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
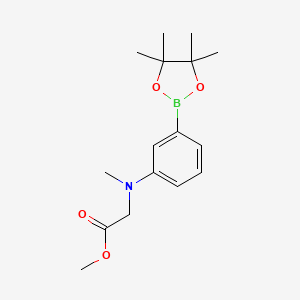
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)



